1-(Phenylsulfonyl)azetidin-3-amine HCl
CAS No.:
Cat. No.: VC13428667
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2S |
|---|---|
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)azetidin-3-amine |
| Standard InChI | InChI=1S/C9H12N2O2S/c10-8-6-11(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7,10H2 |
| Standard InChI Key | JVNSTWOXFIRYKK-UHFFFAOYSA-N |
| SMILES | C1C(CN1S(=O)(=O)C2=CC=CC=C2)N |
| Canonical SMILES | C1C(CN1S(=O)(=O)C2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(phenylsulfonyl)azetidin-3-amine hydrochloride is C₉H₁₃ClN₂O₂S, with a molecular weight of 212.27 g/mol . Its IUPAC name, 1-(benzenesulfonyl)azetidin-3-amine hydrochloride, reflects the azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with an amine group and at the 1-position with a phenylsulfonyl moiety.
Spectral Characterization
Key spectral data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) include:
The phenylsulfonyl group enhances electrophilicity, while the azetidine ring imposes conformational constraints that influence reactivity and binding interactions .
Synthesis Methodologies
Single-Step Displacement Reaction
A streamlined synthesis involves reacting 1-benzhydrylazetidin-3-yl methanesulfonate with secondary amines under optimized conditions :
Reaction Conditions:
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Substrate: 1-Benzhydrylazetidin-3-yl methanesulfonate (1 equiv.)
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Amine: Piperidine (2 equiv.)
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Solvent: Acetonitrile (MeCN)
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Temperature: 80°C
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Base: None required
Yield: 72% after column chromatography .
This method eliminates the need for Hunig’s base (iPr₂NEt), simplifying purification. Comparative studies show superior yields over strain-release methodologies (72% vs. 56%) .
Industrial-Scale Production
Patent WO2000063168A1 discloses an improved process for synthesizing 3-amino-azetidine derivatives :
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Key Advance: Enhanced yield and scalability via mesylate intermediates.
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Application: Used to prepare fluoroquinolone antibiotics (e.g., compounds in Table 1 of the patent) .
Chemical Reactivity
The compound participates in reactions typical of azetidines and sulfonamides:
Nucleophilic Substitution
The amine group undergoes alkylation or acylation. For example, reaction with 3-(trifluoromethyl)phenylpiperazine yields 1-(1-benzhydrylazetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine in 87% yield .
Sulfonamide Modifications
The phenylsulfonyl group can be reduced to a sulfide using LiAlH₄ or oxidized to a sulfone with H₂O₂ .
Comparative Analysis of Synthetic Routes
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